イメピトン

概要

説明

Imepitoin is a chemical compound primarily used as an anticonvulsant in veterinary medicine. It is known for its ability to treat epilepsy in dogs and has anxiolytic effects. Imepitoin was initially developed for human use, but due to unfavorable metabolic differences between smokers and non-smokers, its development for human use was discontinued .

科学的研究の応用

Imepitoin has several scientific research applications:

Chemistry: Imepitoin is studied for its unique chemical properties and potential modifications to enhance its efficacy.

Biology: Research focuses on its effects on neurotransmitter receptors and its potential use in treating neurological disorders.

Medicine: Imepitoin is primarily used to treat epilepsy and anxiety in dogs. Its potential use in humans is also being explored.

作用機序

Imepitoin acts as a partial agonist of the benzodiazepine site of the gamma-aminobutyric acid A receptor. It binds to this site with lower intrinsic efficacy compared to full agonists like diazepam. Imepitoin also blocks voltage-gated calcium channels in a dose-dependent manner, which contributes to its anticonvulsant and anxiolytic effects .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . By binding to this site, it acts as a positive allosteric modulator of GABA, leading to increased chloride channel opening frequency, increased chloride influx, and consequently, to increased hyperpolarization of the membrane and thus inhibition of the postsynaptic neuron .

Cellular Effects

Imepitoin partially activates the receptors for the neurotransmitter GABA, a substance that reduces electrical activity in the brain . By activating its receptors, imepitoin increases GABA’s effects and helps to prevent seizures . Imepitoin also has a weak blocking effect on calcium channels, which are pores that let calcium move into the nerve cells allowing electrical impulses to be transmitted between nerve cells . This may also help in controlling seizures.

Molecular Mechanism

Imepitoin acts as a low-affinity partial agonist of the benzodiazepine site of the GABA A receptor . It is the first partial agonist to be approved for the treatment of epilepsy . The drug also dose-dependently blocks voltage-gated calcium channels .

Temporal Effects in Laboratory Settings

Imepitoin has been shown to display a broad spectrum of anticonvulsant activity in diverse seizure and epilepsy models at tolerable doses . As expected from its mechanism of action, it lacked tolerance and abuse liability in rodent and primate models .

Dosage Effects in Animal Models

Treatment with imepitoin should be started at a dose of 10 mg per kg bodyweight twice a day . If seizures are not adequately controlled after one week, the dose may be increased by 50 – 100% at a time, to a maximum of 30 mg per kg bodyweight twice a day .

Metabolic Pathways

The initial step of the metabolic degradation of imepitoin involved hydroxylation of the morpholine ring, and this step is catalyzed by CYP1A1 and, with tenfold less capacity, by CYP1A2 . Imepitoin is extensively metabolized in the liver prior to elimination .

Transport and Distribution

Imepitoin has a relatively high volume of distribution (579 to 1548 ml/kg) . The in-vivo plasma protein binding of imepitoin in dogs is low (60 to 70%) . No interaction with highly protein-bound compounds is therefore expected .

Subcellular Localization

Imepitoin crosses the blood-brain barrier without involvement of active transport or active clearance, resulting in immediate equilibrium between plasma and brain . Here it acts as a low-affinity partial agonist of the benzodiazepine receptor .

準備方法

Synthetic Routes and Reaction Conditions

Imepitoin can be synthesized by reacting 4-chloroaniline, chloroacetic acid, and urea in the presence of an apolar or weakly polar aprotic solvent such as xylene. The resulting intermediate, 1-(4-chlorophenyl)imidazolidine-2,4-dione, is then reacted with morpholine in the presence of morpholine hydrochloride. The final product is obtained through crystallization from dimethyl sulphoxide and methanol .

Industrial Production Methods

The industrial production of imepitoin follows the same synthetic route but is optimized for higher yields and cost efficiency. The process involves efficient preparation of the intermediate followed by condensation with morpholine and final recrystallization .

化学反応の分析

Types of Reactions

Imepitoin undergoes various chemical reactions, including:

Oxidation: Imepitoin can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the chemical structure of imepitoin, potentially altering its pharmacological properties.

Substitution: Imepitoin can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted imepitoin compounds.

類似化合物との比較

Similar Compounds

Diazepam: A full agonist of the benzodiazepine site with higher efficacy.

Clonazepam: Another full agonist with similar effects to diazepam.

Ethotoin: A hydantoin anticonvulsant with structural similarities to imepitoin.

Uniqueness

Imepitoin is unique due to its partial agonist activity at the benzodiazepine site, which results in fewer side effects and lower potential for tolerance and dependence compared to full agonists. Its ability to block voltage-gated calcium channels also distinguishes it from other anticonvulsants .

特性

IUPAC Name |

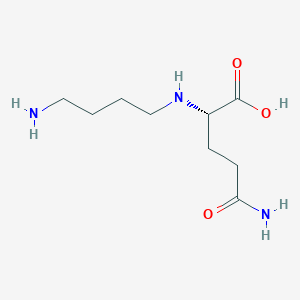

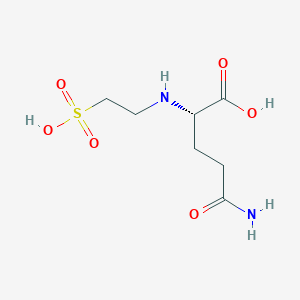

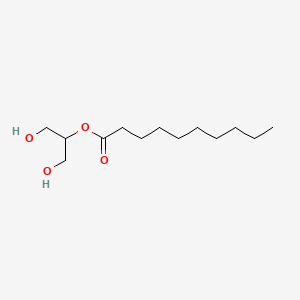

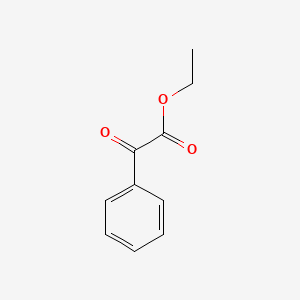

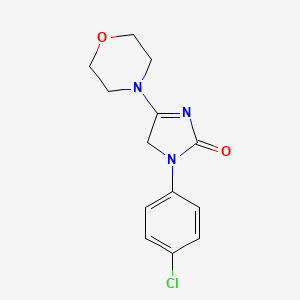

3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHYCZKIFIHTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172160 | |

| Record name | Imepitoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188116-07-6 | |

| Record name | Imepitoin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imepitoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMEPITOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Imepitoin acts as a low-affinity partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. [, , ] This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, leading to reduced neuronal excitability. [, , ]

A: Unlike full agonists, imepitoin does not fully activate the GABAA receptor, resulting in a ceiling effect on its action. [, ] This contributes to its milder side effect profile, particularly regarding sedation, compared to traditional benzodiazepines. [, , ]

A: Research suggests that imepitoin can ameliorate the increase in cortisol levels in response to fear-inducing stimuli, indicating a potential modulating effect on the HPA axis. [, ]

A: The molecular formula of imepitoin is C13H14ClN3O2, and its molecular weight is 279.73 g/mol. [, ]

A: Imepitoin exhibits polymorphism. Polymorph I, the commercially available form, and a newly discovered polymorph II, obtained by crystallization from xylene, have been characterized. [] Polymorph II is monotropic to polymorph I and remains metastable under ambient conditions. []

A: Yes, density functional theory (DFT) has been employed to optimize the crystal structure of imepitoin, providing insights into its molecular geometry and interactions within the crystal lattice. []

- Low-affinity partial agonist: The specific arrangement of atoms in imepitoin allows it to bind to the benzodiazepine binding site of GABAA receptors but with lower affinity than traditional benzodiazepines, resulting in partial agonism. [, , ] This translates to a reduced risk of sedation and other side effects commonly associated with full benzodiazepine agonists. [, , ]

A: Imepitoin is commercially available in tablet form for oral administration in dogs. [, ]

A: Imepitoin demonstrates high enteral absorption (92%) following oral administration. []

A: Imepitoin has a plasma protein binding of 55%. [] This relatively low protein binding suggests a larger fraction of the drug is available in its free, active form.

A: Imepitoin is primarily excreted through feces. [] In vitro studies indicate that imepitoin does not significantly inhibit major cytochrome P450 enzymes at therapeutic concentrations, suggesting a lower likelihood of metabolism-based drug-drug interactions. []

A: Yes, dose linearity was observed following single-dose administration of 10–100 mg/kg in dogs. []

A: Numerous studies demonstrate the efficacy of imepitoin in controlling seizures in dogs with idiopathic epilepsy. [, , , , , , , , , ] In a blinded, multicenter study, imepitoin showed comparable efficacy to phenobarbital in reducing seizure frequency. []

A: Yes, imepitoin has shown promise in treating canine noise phobia [, , ] and storm anxiety. [, ] Studies suggest it effectively reduces anxiety and fear behaviors associated with noise events. [, , , , , ]

A: While imepitoin demonstrates efficacy in many dogs, some individuals may not respond adequately. [] Approximately 29% of dogs in one study discontinued imepitoin due to lack of efficacy. [] Research on specific resistance mechanisms is limited.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。